CPG-52364

Description

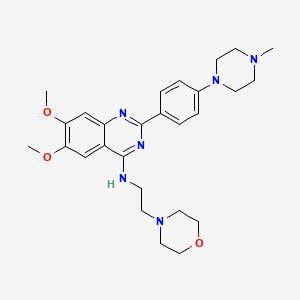

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOZJWZCVIRDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093135-60-4 | |

| Record name | CPG-52364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPG-52364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CPG-52364: A Technical Overview of its Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPG-52364 is a novel, orally bioavailable small molecule designed as an antagonist of endosomal Toll-like receptors (TLRs) 7, 8, and 9. Developed by Coley Pharmaceutical Group, this quinazoline derivative was investigated for the treatment of systemic lupus erythematosus (SLE) and other autoimmune disorders. By inhibiting the activation of TLR7, TLR8, and TLR9, CPG-52364 targets a key pathway in the innate immune system that is implicated in the pathogenesis of autoimmunity. Preclinical studies demonstrated its potential to suppress the production of autoantibodies and reduce inflammation, suggesting a promising therapeutic approach for diseases characterized by the aberrant recognition of self-nucleic acids. This technical guide provides a comprehensive overview of the mechanism of action of CPG-52364, supported by available preclinical data and a detailed examination of the relevant signaling pathways and experimental methodologies.

Introduction: The Role of TLR7, TLR8, and TLR9 in Autoimmunity

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). A subset of these receptors, including TLR7, TLR8, and TLR9, are located in the endosomal compartments of immune cells such as B cells and dendritic cells. These intracellular TLRs are responsible for detecting microbial nucleic acids: TLR7 and TLR8 recognize single-stranded RNA (ssRNA), while TLR9 recognizes unmethylated CpG DNA.

In the context of autoimmune diseases like SLE, these TLRs can be aberrantly activated by self-derived nucleic acids released from apoptotic and necrotic cells. This inappropriate activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines, including type I interferons (IFN-α), and the activation and differentiation of autoreactive B cells, which in turn produce pathogenic autoantibodies. This cycle of inflammation and autoantibody production is a hallmark of many autoimmune disorders.

CPG-52364 was developed to interrupt this pathological process at an early and critical stage by acting as a competitive antagonist of TLR7, TLR8, and TLR9.

Mechanism of Action of CPG-52364

CPG-52364 functions as a small molecule inhibitor of the endosomal TLRs 7, 8, and 9. Its mechanism of action is centered on blocking the binding of endogenous ligands, such as self-RNA and self-DNA complexed with autoantibodies, to these receptors within the endosome. By preventing this initial activation step, CPG-52364 effectively halts the subsequent downstream signaling cascade.

The primary downstream pathway initiated by TLR7, TLR8, and TLR9 activation involves the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factor NF-κB and interferon regulatory factors (IRFs). NF-κB activation drives the expression of numerous pro-inflammatory cytokines, while IRF activation, particularly IRF7, is critical for the production of type I interferons.

CPG-52364's inhibition of this pathway is expected to lead to:

-

Reduced production of type I interferons (IFN-α).

-

Decreased activation and proliferation of autoreactive B cells.

-

Lowered production of autoantibodies, such as anti-DNA antibodies.

-

Diminished secretion of pro-inflammatory cytokines like IL-6 and TNF-α.

Signaling Pathway Diagram

Caption: CPG-52364 inhibits TLR7/8/9 signaling, blocking downstream activation of NF-κB and IRFs.

Preclinical Data

While detailed quantitative data from the preclinical development of CPG-52364 are not extensively published, available information from press releases and scientific literature highlights its promising profile.

In Vitro Activity

The most specific piece of quantitative data available is the in vitro potency of CPG-52364 against TLR9.

| Compound | Target | Assay System | IC50 (nM) | Reference |

| CPG-52364 | TLR9 | HEK293 cells expressing human TLR9 (hTLR9) | 4.6 | [1] |

This low nanomolar IC50 value indicates that CPG-52364 is a potent inhibitor of TLR9 signaling. Although specific IC50 values for TLR7 and TLR8 are not publicly available, the compound was designed to be a triple antagonist.

In Vivo Efficacy in SLE Models

Preclinical studies in murine models of SLE, such as the NZB/W F1 mouse, demonstrated the in vivo potential of CPG-52364.

| Study Parameter | Observation | Reference |

| Therapeutic Potency | Marked increase in therapeutic potency compared to hydroxychloroquine (HCQ). | [2][3] |

| Autoantibody Production | Prevention of the development of anti-DNA antibodies in SLE-prone mice. | [2][3] |

| Combination Therapy | Added efficacy when used in combination with HCQ. | [3] |

| Safety Profile | Exhibited an improved safety profile compared to HCQ in preclinical models. | [2][3] |

These findings suggest that CPG-52364 could effectively suppress key pathological features of SLE with a favorable safety margin.

Experimental Protocols

Detailed experimental protocols for the studies conducted with CPG-52364 have not been publicly disclosed. However, based on standard methodologies for evaluating TLR antagonists in the context of autoimmune diseases, the following protocols are representative of the likely experimental approaches.

In Vitro TLR Inhibition Assay

This type of assay is used to determine the potency of a compound in inhibiting TLR signaling.

Objective: To measure the half-maximal inhibitory concentration (IC50) of CPG-52364 against TLR7, TLR8, and TLR9.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected to express a single human TLR (TLR7, TLR8, or TLR9) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.

-

Compound Preparation: CPG-52364 is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Cell Treatment: The transfected HEK293 cells are plated in 96-well plates and pre-incubated with the various concentrations of CPG-52364 for a defined period (e.g., 1-2 hours).

-

TLR Stimulation: The cells are then stimulated with a specific TLR agonist:

-

TLR7: R848 (Resiquimod) or ssRNA40.

-

TLR8: R848 or ssRNA.

-

TLR9: CpG oligodeoxynucleotides (e.g., ODN 2006).

-

-

Incubation: The plates are incubated for 18-24 hours to allow for reporter gene expression.

-

Detection: The activity of the SEAP reporter in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the log of the compound concentration, and the IC50 value is calculated using a non-linear regression analysis.

In Vivo Murine Model of SLE

The NZB/W F1 hybrid mouse is a commonly used spontaneous model of lupus, developing autoantibodies and glomerulonephritis that mimic human SLE.

Objective: To evaluate the efficacy of CPG-52364 in preventing or treating the signs of SLE in NZB/W F1 mice.

Methodology:

-

Animal Model: Female NZB/W F1 mice are used, with treatment typically starting at an age when autoantibodies begin to appear (e.g., 16-20 weeks).

-

Treatment Groups: Mice are randomized into several groups:

-

Vehicle control (e.g., saline or appropriate vehicle for oral administration).

-

CPG-52364 at various dose levels (administered orally, e.g., daily or twice daily).

-

Positive control (e.g., hydroxychloroquine).

-

-

Dosing: The compounds are administered for a specified duration (e.g., 8-12 weeks).

-

Monitoring:

-

Proteinuria: Urine is collected weekly or bi-weekly to monitor for the presence of protein, a sign of kidney damage.

-

Serum Autoantibodies: Blood is collected periodically (e.g., every 4 weeks) to measure the levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.

-

Survival: The survival of the mice in each group is monitored.

-

-

Terminal Analysis: At the end of the study, mice are euthanized, and tissues are collected for analysis:

-

Kidney Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

-

Immunohistochemistry: Kidney sections are stained for immune complex (IgG and C3) deposition.

-

Spleen Analysis: Spleens may be analyzed for changes in immune cell populations by flow cytometry.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating a TLR antagonist like CPG-52364.

Clinical Development and Future Perspectives

Coley Pharmaceutical Group initiated a Phase I clinical trial for CPG-52364 in 2007 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, the results of this trial have not been publicly released, and further clinical development of CPG-52364 appears to have been discontinued.

Despite the halt in its development, the scientific rationale behind targeting TLR7, 8, and 9 in autoimmune diseases remains strong. The preclinical data for CPG-52364 contributed to the validation of this therapeutic strategy. Research and development efforts in the pharmaceutical industry continue to focus on the discovery and clinical evaluation of other small molecule and biologic inhibitors of these endosomal TLRs. The lessons learned from the development of compounds like CPG-52364 are invaluable for the ongoing quest to find more effective and safer treatments for SLE and other autoimmune conditions.

Conclusion

CPG-52364 is a potent small molecule antagonist of TLR7, TLR8, and TLR9 that showed significant promise in preclinical models of systemic lupus erythematosus. Its mechanism of action, centered on the inhibition of the innate immune signaling cascade that drives autoimmunity, represents a targeted and rational approach to therapy. While its clinical development was not completed, the foundational research on CPG-52364 has paved the way for the continued exploration of TLR inhibition as a therapeutic strategy for autoimmune diseases. The information presented in this technical guide provides a comprehensive overview of the core scientific principles underlying the development of CPG-52364 and its potential role in the management of autoimmune disorders.

References

- 1. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]

- 2. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

CPG-52364: A Technical Overview of a TLR7/8/9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPG-52364 is a small molecule, orally bioavailable antagonist of Toll-like Receptors 7, 8, and 9 (TLR7/8/9). Developed by Coley Pharmaceutical Group, it was engineered to inhibit the inappropriate activation of these endosomal TLRs, which are key drivers of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). By recognizing self-derived nucleic acids, TLR7, TLR8, and TLR9 trigger signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines, perpetuating the autoimmune response.

Preclinical studies in mouse models of lupus demonstrated that CPG-52364 had superior potency compared to hydroxychloroquine (HCQ), effectively preventing the development of anti-DNA autoantibodies. A Phase I clinical trial in healthy volunteers was initiated in 2007 to evaluate its safety and pharmacokinetics. However, the results of this trial were never publicly released, and the clinical development of CPG-52364 was discontinued for undisclosed reasons. This guide provides a comprehensive overview of the available technical information on CPG-52364, its mechanism of action, preclinical findings, and representative experimental protocols for its evaluation.

Core Compound Information

CPG-52364 is a quinazoline derivative with the following chemical identity:

-

IUPAC Name: 6,7-dimethoxy-2-(4-(4-methylpiperazin-1-yl)phenyl)-N-(2-morpholinoethyl)quinazolin-4-amine[1]

-

Molecular Formula: C₂₇H₃₆N₆O₃[1][]

-

Molecular Weight: 492.62 g/mol [1][]

Mechanism of Action: Antagonism of Endosomal TLRs

TLR7, TLR8, and TLR9 are intracellular receptors located within endosomes. They function as sensors for nucleic acids:

-

TLR7 and TLR8 recognize single-stranded RNA (ssRNA).

-

TLR9 recognizes DNA containing unmethylated cytosine-phosphate-guanine (CpG) motifs.

In autoimmune diseases like SLE, immune complexes containing self-RNA and self-DNA are internalized by immune cells, such as B cells and dendritic cells. This leads to the activation of TLR7/8 and TLR9, respectively. CPG-52364 was designed to interfere with this process at an early stage by blocking the activation of all three of these TLRs, thereby aiming to treat the underlying cause of the disease without causing broad immunosuppression.[1]

Signaling Pathways

Upon activation by their respective ligands, TLR7, TLR8, and TLR9 initiate a common downstream signaling cascade that is primarily dependent on the adaptor protein MyD88 (Myeloid Differentiation primary response 88). This leads to the activation of key transcription factors, NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and a robust type I interferon (IFN) response, a hallmark of SLE.

Data Presentation

Publicly available quantitative data for CPG-52364 is limited. The development was halted before detailed peer-reviewed papers were published. The following tables summarize the available information.

Table 1: In Vitro Activity of CPG-52364

| Target | Cell Line | Assay | IC₅₀ (nM) | Reference(s) |

| Human TLR9 | HEK293 | Reporter Gene Assay | 4.6 | [3] |

| Human TLR7 | N/A | N/A | Not Publicly Available | - |

| Human TLR8 | N/A | N/A | Not Publicly Available | - |

N/A: Not Available

Table 2: Summary of Preclinical Findings in Lupus Mouse Models

| Finding | Model | Comparison | Outcome | Reference(s) |

| Therapeutic Potency | SLE-prone mice | CPG-52364 vs. Hydroxychloroquine (HCQ) | "Marked increase in therapeutic potency" over HCQ. | [1] |

| Autoantibody Production | SLE-prone mice | CPG-52364 vs. Control | Prevented the development of anti-DNA antibodies. | [1] |

| Combination Therapy | SLE-prone mice | CPG-52364 + HCQ vs. Monotherapy | Additive efficacy observed. | [1] |

| Safety Profile | SLE-prone mice | CPG-52364 vs. HCQ | Exhibited an "improved safety profile". | [1] |

| Anti-inflammatory Effect | Rat model of mtDNA-induced lung injury | CPG-52364 vs. Control | Down-regulated TLR9/NF-κB pathway and reduced lung injury. |

Experimental Protocols

While the specific protocols used by Coley Pharmaceutical Group for CPG-52364 are not public, this section details standard, representative methodologies for evaluating a TLR7/8/9 antagonist.

Protocol 1: In Vitro TLR Antagonist Activity using HEK-Blue™ Reporter Cells

This method is used to determine the potency (IC₅₀) of a compound in inhibiting TLR signaling.

1. Principle: HEK293 cells are engineered to express a specific human TLR (e.g., hTLR7, hTLR8, or hTLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by NF-κB. TLR activation leads to NF-κB activation and subsequent SEAP secretion, which can be colorimetrically quantified.[5][6][7][8]

2. Materials:

-

HEK-Blue™ hTLR7, hTLR8, and hTLR9 cell lines (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

TLR Agonists: R848 (for TLR7/8), CpG ODN 2006 (for TLR9)

-

Test Compound (CPG-52364)

-

96-well plates

3. Procedure:

-

Cell Culture: Maintain HEK-Blue™ cells in DMEM supplemented with 10% heat-inactivated FBS and selection antibiotics according to the manufacturer's protocol.

-

Cell Plating: Seed cells into a 96-well plate at a density of ~25,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of CPG-52364. Add the compound to the appropriate wells. Include "agonist only" (positive control) and "media only" (negative control) wells. Incubate for 1-2 hours.

-

Agonist Stimulation: Add the specific TLR agonist to all wells except the negative control at a pre-determined optimal concentration (e.g., 1 µg/mL R848 or 0.15 µM ODN2006).[5]

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: Collect a small volume of the cell supernatant and add it to a new 96-well plate containing HEK-Blue™ Detection medium.

-

Readout: Incubate at 37°C for 1-4 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Analysis: Calculate the percentage of inhibition for each concentration of CPG-52364 relative to the positive control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vivo Efficacy in MRL/lpr Mouse Model of Lupus

This protocol describes a standard method to assess the therapeutic efficacy of a TLR antagonist in a spontaneous mouse model of SLE.

1. Principle: MRL/lpr mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and the spontaneous development of a severe autoimmune disease that closely mimics human SLE, including the production of autoantibodies, glomerulonephritis, and skin lesions.[9][10][11]

2. Materials:

-

Female MRL/lpr mice (e.g., from The Jackson Laboratory)

-

Test Compound (CPG-52364) formulated for oral gavage

-

Vehicle control (e.g., saline)

-

Urine test strips (for proteinuria)

-

ELISA kits for anti-dsDNA antibodies

-

Blood collection supplies

3. Procedure (Therapeutic Dosing Paradigm):

-

Animal Acclimation: House female MRL/lpr mice under standard conditions from 6-7 weeks of age.

-

Disease Monitoring: Beginning at 8-10 weeks of age, monitor mice weekly for body weight and proteinuria.[10][11]

-

Group Allocation: As mice develop significant proteinuria (e.g., a score of ≥300 mg/dL), randomize them into treatment groups (e.g., Vehicle control, CPG-52364 low dose, CPG-52364 high dose).

-

Dosing: Administer CPG-52364 or vehicle daily via oral gavage. Treatment typically continues for 8-12 weeks.

-

In-life Assessments:

-

Proteinuria & Body Weight: Measure weekly.

-

Serum Collection: Collect blood via retro-orbital or submandibular bleed at baseline and at specified intervals (e.g., every 4 weeks) to measure autoantibody titers.

-

Survival: Monitor daily.

-

-

Terminal Endpoints (e.g., at 20-22 weeks of age):

-

Blood/Serum Analysis: Collect terminal blood for measurement of anti-dsDNA antibodies and Blood Urea Nitrogen (BUN) as a marker of kidney function.

-

Organ Collection: Harvest kidneys and spleen and record their weights.

-

Histopathology: Fix one kidney in formalin for histopathological analysis (e.g., H&E staining) to score the severity of glomerulonephritis.

-

-

Analysis: Compare treatment groups for statistically significant differences in proteinuria progression, anti-dsDNA antibody levels, kidney and spleen weights, histopathology scores, and survival rates.

Visualization of Experimental Workflow

Clinical Development and Discontinuation

Coley Pharmaceutical Group initiated a Phase I clinical trial (NCT00547014) for CPG-52364 in October 2007. The study was a randomized, double-blind, placebo-controlled, single ascending dose trial designed to evaluate the safety, tolerability, and pharmacokinetics in approximately 40 healthy volunteers.[1]

Despite promising preclinical data, the development of CPG-52364 did not advance beyond this initial study. The results of the Phase I trial have not been made public, and the specific reasons for the discontinuation of the program are not available in published literature. This lack of transparency is not uncommon in the pharmaceutical industry when a compound's development is halted at an early stage, which can be due to a variety of factors including unfavorable pharmacokinetic properties, unexpected toxicity signals, or strategic business decisions.

Conclusion

CPG-52364 represents an early and scientifically rational approach to treating SLE by targeting the upstream drivers of the disease—TLR7, TLR8, and TLR9. The available preclinical data, though sparse, suggested it was a potent inhibitor with a promising profile compared to the then-standard-of-care. However, its journey was cut short after an initial Phase I study. While the full story of CPG-52364 remains incomplete, the underlying strategy of antagonizing endosomal TLRs continues to be an active and important area of research in the quest for more effective treatments for systemic autoimmune diseases.

References

- 1. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CPG-52364 | TargetMol [targetmol.com]

- 5. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. researchgate.net [researchgate.net]

- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. phenomedoc.jax.org [phenomedoc.jax.org]

- 10. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 11. inotiv.com [inotiv.com]

Preclinical Profile of CPG-52364: A TLR 7/8/9 Antagonist in Lupus Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of CPG-52364, a novel, orally available small-molecule antagonist of Toll-like receptors (TLRs) 7, 8, and 9, in the context of Systemic Lupus Erythematosus (SLE). While the clinical development of CPG-52364 appears to have been discontinued, the preclinical data highlight a promising therapeutic strategy for SLE and other autoimmune diseases.

Introduction: Targeting Innate Immunity in Lupus

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear components, leading to the formation of immune complexes that deposit in tissues and cause widespread inflammation and organ damage. A critical driver of this pathology is the aberrant activation of the innate immune system, particularly through endosomal Toll-like receptors (TLRs). TLR7, TLR8, and TLR9, which normally detect viral and bacterial nucleic acids, are inappropriately activated by self-derived DNA and RNA in SLE. This activation triggers a cascade of inflammatory responses, including the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, which are central to the disease's pathogenesis.[1]

CPG-52364 was developed by Coley Pharmaceutical Group as a triple antagonist designed to specifically inhibit TLRs 7, 8, and 9.[1][2] The rationale was to interfere at an early and pivotal stage of the immune cascade, thereby treating the underlying cause of the disease without inducing broad immunosuppression.[1]

Mechanism of Action: Inhibition of TLR 7/8/9 Signaling

In SLE, immune complexes containing self-DNA and self-RNA are internalized by immune cells, such as B cells and plasmacytoid dendritic cells (pDCs). Within the endosomes, these nucleic acids engage with TLR9 (recognizing DNA) and TLR7/8 (recognizing RNA), respectively.[1]

This engagement initiates a downstream signaling cascade predominantly through the MyD88 adaptor protein.[3] This leads to the activation of transcription factors, including NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and large amounts of IFN-α.[3] CPG-52364 acts by blocking this initial ligand recognition and activation step of TLRs 7, 8, and 9, thus preventing the subsequent inflammatory cascade.

Preclinical Efficacy in Lupus Models

Preclinical studies were conducted in established murine models of lupus, referred to as "SLE-prone mice."[1] While the specific publications detailing these studies are not publicly available, press releases and reviews indicate that CPG-52364 was evaluated in models such as the MRL/lpr or NZB/W mice, which spontaneously develop autoimmune disease closely mimicking human SLE.

Data Presentation

The publicly available information on the efficacy of CPG-52364 is qualitative. The following tables summarize the in vitro activity and the key findings from in vivo preclinical studies in lupus models.

Table 1: In Vitro Inhibitory Activity of CPG-52364

| Target | Cell Line | Assay | IC50 |

|---|---|---|---|

| Human TLR9 | HEK293 | Reporter Assay | 4.6 nM[4][5] |

| Human TLR7 | - | - | Data not available |

| Human TLR8 | - | - | Data not available |

Note: While specified as a TLR7/8/9 antagonist, only quantitative data for TLR9 is publicly available.

Table 2: Summary of Preclinical Efficacy of CPG-52364 in Lupus Mouse Models

| Parameter | Placebo / Control | Hydroxychloroquine (HCQ) | CPG-52364 | CPG-52364 + HCQ |

|---|---|---|---|---|

| Therapeutic Potency | Baseline | Standard | Marked Increase vs. HCQ[1] | Added Efficacy[1] |

| Anti-DNA Antibodies | Development | Partial Inhibition | Prevention of Development[1] | - |

| Inflammation | Uncontrolled | Reduction | Reduction[6] | - |

| Safety Profile | - | Standard | Improved vs. HCQ[1] | - |

This table is a qualitative summary based on press releases from Coley Pharmaceutical Group.[1]

These results indicate that CPG-52364 was not only more potent than hydroxychloroquine (HCQ), a standard-of-care treatment for SLE, but also demonstrated an improved safety profile in these animal models.[1] Furthermore, the data suggested a synergistic or additive effect when combined with HCQ.[1]

Experimental Protocols

Detailed protocols from the specific preclinical studies of CPG-52364 have not been published. However, a representative experimental design for testing a TLR antagonist in a lupus mouse model, such as the MRL/lpr strain, is provided below.

Representative Experimental Protocol: Efficacy in MRL/lpr Mice

-

Animal Model: Female MRL/lpr mice, which spontaneously develop a severe lupus-like disease.

-

Study Initiation: Prophylactic treatment is typically initiated at 6-8 weeks of age, before significant disease manifestation. Therapeutic treatment may be initiated at 12-14 weeks of age when symptoms like proteinuria and autoantibody production are established.

-

Grouping (Example):

-

Group 1: Vehicle Control (e.g., PBS or appropriate solvent)

-

Group 2: CPG-52364 (Low Dose, e.g., 10 mg/kg)

-

Group 3: CPG-52364 (High Dose, e.g., 30 mg/kg)

-

Group 4: Positive Control (e.g., Hydroxychloroquine, 25 mg/kg)

-

-

Drug Administration: CPG-52364 was developed as an oral drug.[1] Therefore, administration would likely be via oral gavage, once daily, for a period of 8-12 weeks.

-

Monitoring and Endpoints:

-

Weekly: Body weight and clinical signs of distress. Urine collection for proteinuria analysis (e.g., using albumin-to-creatinine ratios).

-

Bi-weekly/Monthly: Blood collection via retro-orbital or tail bleed for serum analysis.

-

Serum Analysis: Measurement of anti-dsDNA and anti-nuclear antibody (ANA) titers using ELISA.

-

Terminal Endpoints: At the end of the study (e.g., 20-24 weeks of age), animals are euthanized.

-

Organ Collection: Spleen and lymph nodes are weighed to assess lymphadenopathy.

-

Histopathology: Kidneys are harvested, fixed in formalin, and stained (e.g., H&E, PAS) to score for glomerulonephritis, immune complex deposition, and interstitial inflammation.

-

Flow Cytometry: Splenocytes are analyzed to determine the populations of B cells, T cells, and plasma cells.

-

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA or Kruskal-Wallis test for group comparisons and survival analysis using Kaplan-Meier curves.

Conclusion and Future Directions

The preclinical data for CPG-52364 demonstrated a strong scientific rationale for the therapeutic targeting of TLRs 7, 8, and 9 in systemic lupus erythematosus. The compound showed superior potency and safety compared to the standard-of-care drug HCQ in lupus-prone mice and effectively halted the production of key autoantibodies.[1] These findings supported the advancement of CPG-52364 into a Phase I clinical trial to assess its safety and pharmacokinetics in healthy volunteers.[1]

Despite the promising preclinical results, the clinical development of CPG-52364 did not progress past early stages. However, the strategy of targeting endosomal TLRs remains an active and important area of research in autoimmunity, with other TLR7/8 or TLR7/9 antagonists currently under investigation. The foundational preclinical work on CPG-52364 provided valuable proof-of-concept for this therapeutic approach in SLE.

References

- 1. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]

- 2. medkoo.com [medkoo.com]

- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

CPG-52364: A Potent Antagonist of Endosomal Toll-Like Receptors for the Suppression of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPG-52364 is a synthetic, small-molecule antagonist of the endosomal Toll-like receptors (TLRs) 7, 8, and 9. Developed by Coley Pharmaceutical Group, this quinazoline derivative was investigated for its potential therapeutic application in autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). By targeting these key sensors of the innate immune system, CPG-52364 was designed to intervene at an early stage of the inflammatory cascade that drives autoimmune pathology. Preclinical studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines and the development of autoantibodies. Although it entered a Phase I clinical trial in 2007, the results were not publicly released, and its clinical development was discontinued. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the proposed mechanism of action of CPG-52364 in suppressing innate immunity.

Core Mechanism of Action: Antagonism of TLR7, TLR8, and TLR9

CPG-52364 functions as an inhibitor of TLR7, TLR8, and TLR9, which are intracellular receptors that recognize nucleic acid-based pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). In autoimmune diseases like SLE, these TLRs are aberrantly activated by self-derived nucleic acids, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, which in turn promote a break in self-tolerance and drive pathology.[1]

CPG-52364 was designed to be more potent than existing treatments like hydroxychloroquine (HCQ), which is known to inhibit TLR9 and, to a lesser extent, TLR7 and TLR8.[1] The precise molecular mechanism by which CPG-52364 exerts its antagonistic effects has not been fully elucidated in publicly available literature. However, it is proposed to block the ligand-induced activation of these endosomal TLRs, thereby preventing the initiation of downstream signaling cascades.[1]

Quantitative Data on Inhibitory Activity

While comprehensive quantitative data on CPG-52364's activity is limited in the public domain, some key findings have been reported.

| Target | Cell Line | Parameter | Value | Reference |

| Human TLR9 | HEK293 | IC50 | 4.6 nM | [2] |

Preclinical studies in mouse models of lupus demonstrated that CPG-52364 was more potent than hydroxychloroquine in preventing the development of anti-DNA antibodies.[1] Further studies in a rat model of elderly hip fracture-induced inflammation showed that CPG-52364 could effectively down-regulate the TLR9/NF-κB signaling pathway, leading to a reduction in serum levels of the pro-inflammatory cytokines IL-6 and IL-10 and mitigating acute lung injury.

Signaling Pathways

The signaling cascade initiated by TLR7, TLR8, and TLR9 is central to the innate immune response. Upon ligand binding within the endosome, these receptors undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). NF-κB activation drives the expression of various pro-inflammatory cytokines, while IRF7 is crucial for the production of type I interferons. CPG-52364 is believed to act at an early stage in this pathway, likely by preventing the initial ligand-receptor interaction or the subsequent receptor dimerization and recruitment of MyD88.

Experimental Protocols

Detailed experimental protocols for the characterization of CPG-52364 are not extensively published. However, based on standard methodologies for evaluating TLR antagonists, the following outlines key experimental workflows.

In Vitro TLR Antagonist Assay using HEK-Blue™ Cells

This assay is commonly used to screen for and characterize TLR inhibitors. HEK293 cells are engineered to express a specific TLR (e.g., TLR7, TLR8, or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ TLR7, TLR8, or TLR9 cells in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Assay Preparation: Seed cells in a 96-well plate at a density of ~5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of CPG-52364 for 1-2 hours.

-

TLR Agonist Stimulation: Add a specific TLR agonist (e.g., R848 for TLR7/8, CpG ODN for TLR9) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection: Measure the SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™.

-

Data Analysis: Calculate the IC50 value of CPG-52364 by plotting the percentage of inhibition against the log concentration of the compound.

Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of a compound to inhibit the production of inflammatory cytokines from primary human immune cells.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Assay Setup: Plate PBMCs in a 96-well plate at a density of ~2 x 105 cells/well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of CPG-52364 for 1-2 hours.

-

TLR Agonist Stimulation: Add a TLR agonist (e.g., R848 or CpG ODN) to stimulate cytokine production.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by CPG-52364.

References

An In-depth Technical Guide to the Pharmacology of CPG-52364

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPG-52364 is a novel, orally bioavailable small molecule antagonist of endosomal Toll-like receptors (TLRs) 7, 8, and 9. Developed by Coley Pharmaceutical Group, this compound was investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). By targeting the activation of these key innate immune receptors, CPG-52364 was designed to intervene at an early and critical stage of the inflammatory cascade that drives autoimmune pathologies. This technical guide provides a comprehensive overview of the pharmacology of CPG-52364, summarizing its mechanism of action, available preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] TLR7, TLR8, and TLR9 are located within endosomal compartments and are responsible for detecting nucleic acids.[2] Specifically, TLR7 and TLR8 recognize single-stranded RNA (ssRNA), while TLR9 recognizes DNA containing unmethylated CpG motifs.[1][3] In autoimmune diseases such as SLE, the inappropriate recognition of self-derived nucleic acids by these TLRs can lead to the production of pro-inflammatory cytokines and type I interferons, driving the disease process.[4]

CPG-52364 was developed as a potent antagonist of TLR7, TLR8, and TLR9 to block this aberrant immune activation.[5] This document details the available scientific and clinical information regarding CPG-52364.

Mechanism of Action

CPG-52364 acts as an antagonist at TLR7, TLR8, and TLR9.[5] By binding to these receptors, it is presumed to prevent the conformational changes necessary for downstream signaling. This inhibition blocks the recruitment of the adaptor protein MyD88 and subsequent activation of transcription factors such as NF-κB and IRF7, which are responsible for the expression of inflammatory cytokines and type I interferons.[6]

Signaling Pathway

The following diagram illustrates the TLR7/8/9 signaling pathway and the proposed point of intervention for CPG-52364.

Quantitative Pharmacological Data

Quantitative data for CPG-52364 is limited in the public domain. The following tables summarize the available information.

Table 1: In Vitro Potency of CPG-52364

| Target | Assay Type | Cell Line | IC50 (nM) | TLR7/9 Antagonism Ratio | Reference |

| TLR9 | NF-κB Reporter Assay | HEK293-hTLR9 | 4.6 | - | [7] |

| TLR7 | Not Specified | Not Specified | Not Available | 0.8 | [8] |

| TLR8 | Not Specified | Not Specified | Not Available | - | [5][6] |

Note: IC50 values for TLR7 and TLR8 have not been publicly disclosed.

Table 2: Preclinical Efficacy Summary

| Animal Model | Key Findings | Reference |

| SLE-prone mice | Prevented the development of anti-DNA antibodies. Showed a marked increase in therapeutic potency compared to hydroxychloroquine (HCQ). | [5] |

| MRL/lpr and NZB/W mice | Showed efficacy in these lupus models. | [4] |

Note: Specific quantitative data from these preclinical studies (e.g., dose, treatment duration, magnitude of effect) are not available in the cited literature.

Table 3: Clinical Trial Information

| Clinical Trial ID | Phase | Status | Indication | Key Information | Reference |

| NCT00547014 | I | Completed | Systemic Lupus Erythematosus | Single ascending dose study in approximately 40 healthy volunteers to assess safety, tolerability, and pharmacokinetics. Results have not been published. | [9][10] |

Note: Pharmacokinetic parameters (Cmax, Tmax, half-life, etc.) and detailed safety and tolerability data from this Phase I trial are not publicly available.

Experimental Protocols

Detailed experimental protocols for the studies conducted on CPG-52364 are not publicly available. However, based on standard methodologies for evaluating TLR antagonists, the following representative protocols are provided.

In Vitro TLR Antagonist Assay (HEK-Blue™ Cell-Based Assay)

This protocol describes a common method for determining the potency of a TLR antagonist.

Materials:

-

HEK-Blue™ hTLR7, hTLR8, or hTLR9 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

TLR7 agonist (e.g., R848)

-

TLR8 agonist (e.g., ssRNA40)

-

TLR9 agonist (e.g., ODN 2006)

-

CPG-52364

-

96-well plates

Procedure:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

Plate cells in 96-well plates at an appropriate density.

-

Prepare serial dilutions of CPG-52364 in cell culture medium.

-

Add the CPG-52364 dilutions to the cells and pre-incubate for 1 hour at 37°C.

-

Add a fixed concentration of the respective TLR agonist (pre-determined to give a sub-maximal response).

-

Incubate the plates for 16-24 hours at 37°C.

-

Add HEK-Blue™ Detection medium to the supernatant and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of CPG-52364 and determine the IC50 value using non-linear regression analysis.

Preclinical Efficacy Study in a Lupus Mouse Model (MRL/lpr)

This protocol outlines a general approach to assess the in vivo efficacy of a TLR antagonist in a spontaneous mouse model of lupus.

Materials:

-

MRL/lpr mice

-

CPG-52364

-

Vehicle (e.g., 0.5% methylcellulose)

-

Hydroxychloroquine (HCQ) as a positive control

-

Metabolic cages for urine collection

-

ELISA kits for anti-dsDNA antibody quantification

-

Histology reagents

Procedure:

-

Acclimate MRL/lpr mice to the facility for at least one week.

-

Randomize mice into treatment groups.

-

Administer CPG-52364, vehicle, or HCQ daily by oral gavage.

-

Monitor body weight and overall health weekly.

-

Measure proteinuria weekly using metabolic cages and urinary protein test strips.

-

Collect blood via retro-orbital or submandibular bleeding at specified intervals to measure serum levels of anti-dsDNA antibodies by ELISA.

-

At the end of the study, euthanize mice and collect kidneys for fixation in formalin.

-

Embed kidneys in paraffin, section, and stain with H&E and PAS for histopathological evaluation of glomerulonephritis.

-

Statistically analyze the differences in proteinuria, autoantibody levels, and kidney pathology scores between the treatment groups.

Conclusion

CPG-52364 is a small molecule antagonist of TLR7, 8, and 9 that showed promise in preclinical models of lupus. Its development, however, appears to have been discontinued after a Phase I clinical trial for which the results were not made public. The lack of published quantitative data on its potency against all three targets and its clinical pharmacokinetics and safety profile limits a full assessment of its therapeutic potential. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of autoimmune diseases and TLR-targeted therapies.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. medkoo.com [medkoo.com]

- 3. Therapeutic Applications of Nucleic Acids and Their Analogues in Toll-like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov:443]

- 10. Recent clinical trends in Toll‐like receptor targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

CPG-52364 for the Treatment of Psoriasis: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The innate immune system, particularly the activation of endosomal Toll-like receptors (TLRs), is understood to play a critical role in the initiation and propagation of the psoriatic inflammatory cascade. CPG-52364, a small molecule quinazoline derivative, has been investigated as a potential therapeutic agent for psoriasis due to its targeted mechanism of action as an antagonist of TLR7, TLR8, and TLR9.[1][2] This document provides a comprehensive overview of the available preclinical data for CPG-52364 in the context of psoriasis treatment.

Mechanism of Action: Inhibition of Endosomal TLR Signaling

CPG-52364 is designed to interfere with the immune cascade at an early stage by blocking the activation of TLR7, TLR8, and TLR9.[2] In the pathogenesis of psoriasis, the activation of these receptors by self-nucleic acids leads to the production of pro-inflammatory cytokines, which in turn drive the differentiation and activation of T-helper 1 (Th1) and T-helper 17 (Th17) cells.[3] These T-cell subsets are key mediators of the chronic inflammation observed in psoriatic lesions. By inhibiting TLR7, TLR8, and TLR9, CPG-52364 is hypothesized to reduce the downstream production of pathogenic cytokines, thereby mitigating the inflammatory response in psoriasis.[3]

Figure 1: Simplified signaling pathway of CPG-52364 in psoriasis.

Preclinical Data

In Vitro Activity

| Target | Cell Line | Assay | IC50 | Reference |

| Human TLR9 | HEK293 | NF-κB Reporter Assay | 4.6 nM | [2][3] |

| Human TLR7 | - | - | Data not available | - |

| Human TLR8 | - | - | Data not available | - |

In Vivo Activity in an Autoimmune Disease Model

While specific in vivo data for CPG-52364 in a psoriasis model are not publicly available, preclinical studies in a murine model of Systemic Lupus Erythematosus (SLE), another autoimmune disease with TLR7/9 involvement, have been reported. These data provide evidence of the in vivo potential of CPG-52364 to modulate autoimmune responses.

| Animal Model | Key Finding | Conclusion | Reference |

| SLE-prone mice | Prevented the development of anti-DNA antibodies. Showed a marked increase in therapeutic potency compared to hydroxychloroquine. | CPG-52364 demonstrates in vivo efficacy in a relevant autoimmune disease model. | [2] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of CPG-52364 in psoriasis are not available. However, based on standard methodologies for testing novel therapeutics in psoriasis, a hypothetical experimental workflow is presented below.

In Vitro TLR Inhibition Assay (Hypothetical)

-

Cell Culture: HEK293 cells stably expressing human TLR7, TLR8, or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of CPG-52364 for 1 hour.

-

TLR Agonist Stimulation: Cells are then stimulated with a specific agonist for each TLR (e.g., R848 for TLR7/8, CpG ODN for TLR9) for 24 hours.

-

Reporter Gene Assay: The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: A typical in vitro experimental workflow for TLR inhibition.

In Vivo Psoriasis Model (Hypothetical Workflow)

The IL-23-induced psoriasis model in mice is a well-established and relevant model for preclinical testing.

-

Animal Model: C57BL/6 mice are used.

-

Disease Induction: Psoriasis-like skin inflammation is induced by daily intradermal injections of recombinant IL-23 into the ear.

-

Treatment: CPG-52364 is administered orally at various doses, starting from the day of disease induction. A vehicle control group is also included.

-

Efficacy Assessment:

-

Ear Thickness: Measured daily using a caliper.

-

Histology: At the end of the study, ear tissue is collected for histological analysis of epidermal thickness (acanthosis).

-

Cytokine Analysis: Ear tissue homogenates are analyzed for the levels of key psoriatic cytokines (e.g., IL-17A, IL-22) using ELISA or qPCR.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group.

Figure 3: A standard in vivo experimental workflow for a psoriasis model.

Summary and Future Directions

CPG-52364 is a potent TLR9 antagonist with a strong scientific rationale for its development as a treatment for psoriasis. Its ability to also inhibit TLR7 and TLR8 positions it as a promising candidate to target the upstream drivers of psoriatic inflammation. While in vitro potency against TLR9 and in vivo efficacy in a lupus model have been demonstrated, a significant gap exists in the publicly available preclinical data for CPG-52364 specifically in psoriasis models.

For drug development professionals, further investigation would be required to ascertain the following:

-

The full in vitro inhibitory profile of CPG-52364 against TLR7 and TLR8.

-

Dose-ranging efficacy studies in a validated psoriasis animal model to establish a clear dose-response relationship for key psoriatic endpoints.

-

A comprehensive preclinical safety and toxicology package.

-

Pharmacokinetic and pharmacodynamic data to inform dosing strategies in clinical trials.

The progression of CPG-52364 to a Phase I clinical trial for SLE suggests a favorable early safety profile. However, without specific preclinical data in psoriasis, its full potential for this indication remains to be fully elucidated.

References

The Therapeutic Potential of CPG-52364: An In-depth Technical Guide to the Inhibition of TLR7, 8, and 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CPG-52364, a small-molecule antagonist targeting the endosomal Toll-like receptors (TLR) 7, 8, and 9. The inappropriate activation of these receptors by self-nucleic acids is a key driver in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). CPG-52364 has been developed to interfere with this early stage of the immune cascade, offering a targeted therapeutic approach. This document details the mechanism of action of CPG-52364, summarizes available preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of TLR7, 8, and 9 in Autoimmunity

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs)[1]. A subset of these receptors, namely TLR7, TLR8, and TLR9, are located within the endosomal compartments of immune cells such as B cells and dendritic cells[1]. These TLRs are responsible for detecting nucleic acids: TLR7 and TLR8 recognize single-stranded RNA (ssRNA), while TLR9 recognizes DNA containing unmethylated cytosine-phosphate-guanine (CpG) motifs[2].

In autoimmune diseases like SLE, self-derived nucleic acids can form immune complexes that are internalized by immune cells, leading to the chronic activation of TLR7, 8, and 9. This aberrant activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α), and the activation and differentiation of autoreactive B cells, leading to the production of autoantibodies[3][4]. This sustained immune response contributes to the tissue damage and clinical manifestations characteristic of these diseases.

CPG-52364 is a quinazoline derivative designed as a specific small molecule inhibitor of TLR7, 8, and 9[3]. By blocking the activation of these three key TLRs, CPG-52364 aims to treat the underlying cause of the disease without causing broad immunosuppression[5].

CPG-52364: Mechanism of Action and Preclinical Data

CPG-52364 functions as an antagonist of TLR7, TLR8, and TLR9, interfering with the signaling cascade at an early stage[5].

In Vitro Activity

While specific IC50 values for CPG-52364 against TLR7 and TLR8 are not publicly available, its potent inhibitory activity against TLR9 has been quantified.

| Receptor | Cell Line | Assay Type | IC50 (nM) |

| Human TLR9 | HEK293 | NF-κB Luciferase Reporter | 4.6[6] |

In vitro studies have demonstrated that CPG-52364 inhibits signaling in human peripheral blood mononuclear cells (PBMCs) following stimulation of TLR7, 8, or 9[7].

Preclinical In Vivo Efficacy

Preclinical studies in murine models of lupus have demonstrated the therapeutic potential of CPG-52364. In these studies, CPG-52364 showed a marked increase in therapeutic potency compared to hydroxychloroquine (HCQ), a standard-of-care treatment for SLE[8]. Key findings from these preclinical investigations include the prevention of the development of anti-DNA antibodies in SLE-prone mice[8]. Furthermore, in a rat model of elderly hip fracture-induced inflammation, CPG-52364 was shown to down-regulate the expression of TLR9 and NF-κBp65, and significantly reduce the release of the pro-inflammatory cytokines IL-6 and IL-10[9].

Signaling Pathways

TLR7, TLR8, and TLR9 all initiate downstream signaling primarily through the MyD88-dependent pathway. Upon ligand binding and receptor dimerization within the endosome, the Toll-interleukin-1 receptor (TIR) domains of the TLRs recruit the adaptor protein MyD88. This initiates a signaling cascade involving the IRAK family of kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines[2][10][11].

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Toll-like receptors: potential targets for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of TLR9 activation blocks autoantibody production in human B cells from SLE patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Drugs in early clinical development for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

CPG-52364: A Potent Antagonist of Endosomal Toll-Like Receptors and its Impact on In Vitro Cytokine Production

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CPG-52364 is a synthetic, small-molecule antagonist of the endosomal Toll-like receptors (TLRs) 7, 8, and 9. These receptors are key components of the innate immune system, recognizing nucleic acid motifs associated with pathogens and endogenous danger signals. Dysregulation of TLR7, 8, and 9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This technical guide provides an in-depth overview of the in vitro effects of CPG-52364 on cytokine production, focusing on its inhibitory mechanism. Detailed experimental protocols, quantitative data on its antagonist potency, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and development in this area.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating inflammatory responses. TLR7, TLR8, and TLR9 are located within endosomal compartments and are responsible for detecting single-stranded RNA (ssRNA) and CpG-containing DNA, respectively. In autoimmune diseases such as SLE, the inappropriate activation of these TLRs by self-derived nucleic acids can lead to a chronic inflammatory state characterized by the overproduction of pro-inflammatory cytokines and autoantibodies.

CPG-52364 has been developed as a therapeutic candidate to mitigate this aberrant immune activation by specifically blocking the signaling cascades initiated by TLR7, TLR8, and TLR9.[1] This document details the in vitro characterization of CPG-52364's inhibitory effects on cytokine production, providing a valuable resource for researchers in immunology and drug development.

Mechanism of Action: Inhibition of TLR7, TLR8, and TLR9 Signaling

CPG-52364 exerts its immunomodulatory effects by acting as a competitive antagonist at the ligand-binding sites of TLR7, TLR8, and TLR9. By doing so, it prevents the downstream signaling events that lead to the activation of transcription factors such as NF-κB and IRF7, which are essential for the expression of a wide range of pro-inflammatory cytokines and type I interferons.

The following diagram illustrates the signaling pathways of TLR7, TLR8, and TLR9 and the point of inhibition by CPG-52364.

Figure 1. CPG-52364 inhibits TLR7/8/9 signaling pathways.

Quantitative Analysis of In Vitro Cytokine Inhibition

The antagonist potency of CPG-52364 has been quantified in various in vitro systems, including transfected human embryonic kidney (HEK293) cells expressing individual TLRs and in primary human peripheral blood mononuclear cells (PBMCs).

Antagonist Potency in Transfected HEK293 Cells

The inhibitory concentration (IC50) of CPG-52364 was determined in HEK293 cells co-transfected with a reporter vector (NFκB-luciferase) and either recombinant human TLR8 (hTLR8) or TLR9 (hTLR9). The cells were pre-incubated with varying concentrations of CPG-52364 before stimulation with specific TLR agonists.[2]

Table 1: Antagonist Potency of CPG-52364 in Transfected HEK293 Cells

| Target TLR | Agonist | IC50 of CPG-52364 (nM) |

| hTLR9 | Unmethylated CpG DNA | 4.6[3] |

| hTLR8 | ssRNA | Not explicitly stated in provided search results, but noted to be a potent antagonist. |

Note: The IC50 value for hTLR8 was not specified in the provided search results, though the compound is described as a potent antagonist.

Antagonist Potency in Human PBMCs

The inhibitory activity of CPG-52364 on TLR7, TLR8, and TLR9 was also assessed in isolated human PBMCs.[2] In this more physiologically relevant system, the inhibition of agonist-stimulated cytokine secretion was measured by ELISA. The pooled results from multiple experiments are summarized below.[2]

Table 2: Pooled Data on TLR Antagonism by CPG-52364 in Human PBMCs and Transfected HEK Cells

| Target TLR | Mean IC50 of CPG-52364 (nM) |

| TLR9 | 18 |

| TLR8 | Not explicitly stated in provided search results, but noted to be a potent antagonist. |

| TLR7 | Not explicitly stated in provided search results, but noted to be a potent antagonist. |

Note: Specific IC50 values for TLR7 and TLR8 from the pooled data were not available in the provided search results, but CPG-52364 is described as a potent antagonist for all three receptors.

Experimental Protocols

This section provides detailed methodologies for assessing the in vitro inhibitory effects of CPG-52364 on cytokine production.

HEK293 Cell-Based Reporter Assay

This assay is designed to quantify the antagonist activity of CPG-52364 on specific human TLRs in a controlled cellular environment.

References

Understanding the chemical structure and properties of CPG-52364

An In-depth Technical Guide to CPG-52364

Introduction

CPG-52364 is a novel, orally bioavailable small molecule that functions as a potent antagonist of Toll-like Receptors (TLRs) 7, 8, and 9.[1][2][3][] Developed by Coley Pharmaceutical Group, this compound has been a subject of interest primarily for its therapeutic potential in autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[1][2][3] By selectively inhibiting the endosomal TLRs that recognize nucleic acids, CPG-52364 is designed to interrupt the pro-inflammatory signaling cascade at an early and critical stage, thereby mitigating the autoimmune response without inducing broad immunosuppression.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for CPG-52364.

Chemical Structure and Physicochemical Properties

CPG-52364 is a quinazoline derivative with the IUPAC name 6,7-dimethoxy-2-(4-(4-methylpiperazin-1-yl)phenyl)-N-(2-morpholinoethyl)quinazolin-4-amine.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6,7-dimethoxy-2-(4-(4-methylpiperazin-1-yl)phenyl)-N-(2-morpholinoethyl)quinazolin-4-amine | [1] |

| Molecular Formula | C27H36N6O3 | [1] |

| Molecular Weight | 492.62 g/mol | [1] |

| Exact Mass | 492.2849 | [1] |

| CAS Number | 1093135-60-4 (free base) | [1][5] |

| Appearance | Solid | [5] |

| Purity | 98.49% (as reported by a commercial supplier) | [5] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Stock solutions: -80°C for 6 months; -20°C for 1 month. | [1][5] |

Mechanism of Action

CPG-52364 exerts its therapeutic effect by antagonizing endosomally located Toll-like Receptors 7, 8, and 9.[2][3][] These receptors are key components of the innate immune system, responsible for detecting nucleic acid-based pathogen-associated molecular patterns (PAMPs).[3] In autoimmune diseases like SLE, these TLRs can be inappropriately activated by endogenous nucleic acids, leading to the production of autoantibodies and pro-inflammatory cytokines, such as Type I interferons (IFN).[3][6]

CPG-52364 is designed to block this aberrant activation.[3] It is particularly potent against TLR9, which recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as in mitochondrial DNA released from damaged host cells.[7][8] The inhibitory effect of CPG-52364 on a human TLR9-expressing cell line is detailed in the table below.

| Assay System | Parameter | Value | Reference |

| HEK293-hTLR9 Cells | IC50 | 4.6 nM | [5][9] |

By inhibiting TLR7, 8, and 9, CPG-52364 prevents the recruitment of the adaptor protein MyD88 and the subsequent downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of inflammatory mediators.[3][8]

Preclinical and Clinical Development

Preclinical Studies

Preclinical investigations in mouse models of lupus demonstrated that CPG-52364 was more potent than hydroxychloroquine (HCQ), a standard treatment for SLE.[2] CPG-52364 effectively prevented the development of anti-DNA antibodies and exhibited an improved safety profile.[2] Furthermore, preclinical data suggested that combining CPG-52364 with HCQ resulted in additive efficacy, indicating its potential use as both a monotherapy and a combination therapy.[2]

Clinical Trials

Coley Pharmaceutical Group initiated a Phase I clinical trial (NCT00547014) to evaluate the safety, tolerability, and pharmacokinetics of CPG-52364.[2][10] This was a double-blind, placebo-controlled, randomized study involving single ascending oral doses in approximately 40 healthy volunteers.[2] Despite its initiation, results for this clinical study have not been publicly posted.[6]

Experimental Protocols

Detailed experimental protocols for CPG-52364 are not extensively available in the public domain. However, based on the literature, key assays for characterizing TLR antagonists like CPG-52364 can be outlined.

In Vitro TLR Antagonism Assay

A common method to assess TLR9 antagonism involves using a reporter cell line, such as HEK-Blue™ TLR9 cells. These cells are engineered to express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology Outline:

-

Cell Seeding: Plate HEK-Blue™ TLR9 cells in a 96-well plate and incubate until they reach the appropriate confluency.

-

Compound Addition: Treat the cells with varying concentrations of CPG-52364.

-

Stimulation: Add a known TLR9 agonist (e.g., CpG oligodeoxynucleotides).

-

Incubation: Incubate the plate for a sufficient period (e.g., 16-24 hours) to allow for NF-κB activation and SEAP expression.

-

Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.

-

Analysis: Determine the concentration of CPG-52364 that causes 50% inhibition (IC50) of the agonist-induced response.

In Vivo Dissolution Protocol

For animal studies, proper formulation is crucial for oral bioavailability. A reported protocol for preparing a working solution of CPG-52364 is as follows:

Protocol 1: SBE-β-CD Formulation[9]

-

Prepare a stock solution of CPG-52364 in DMSO (e.g., 12.5 mg/mL).

-

Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

For the final working solution, add 10 parts of the DMSO stock solution to 90 parts of the 20% SBE-β-CD in saline.

-

Mix thoroughly to obtain a clear solution with a final concentration of, for example, 1.25 mg/mL.

Protocol 2: Corn Oil Formulation[9]

-

Prepare a stock solution of CPG-52364 in DMSO (e.g., 12.5 mg/mL).

-

For the final working solution, add 10 parts of the DMSO stock solution to 90 parts of corn oil.

-

Mix thoroughly. This protocol is noted to be less suitable for continuous dosing periods exceeding half a month.

Conclusion

CPG-52364 is a potent and selective small-molecule antagonist of TLR7, 8, and 9, with a well-defined chemical structure and mechanism of action. Its ability to inhibit the innate immune response to nucleic acids made it a promising therapeutic candidate for autoimmune diseases like SLE. While preclinical data were encouraging, the lack of published results from its Phase I clinical trial leaves its clinical efficacy and future development path uncertain. The information and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in CPG-52364 and the broader field of TLR antagonism.

References

- 1. medkoo.com [medkoo.com]

- 2. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]

- 3. Toll-like receptors: potential targets for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Recent clinical trends in Toll‐like receptor targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CPG-52364 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPG-52364 is a synthetic small molecule inhibitor of endosomal Toll-like receptors (TLRs), specifically targeting TLR7, TLR8, and TLR9.[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from viruses and bacteria, as well as endogenous danger-associated molecular patterns (DAMPs). Dysregulation of TLR7, TLR8, and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). CPG-52364 is under investigation as a therapeutic agent to modulate these pathways and suppress aberrant immune responses.[1][2]

This document provides detailed protocols for the in vitro evaluation of CPG-52364 in cell culture, focusing on its inhibitory effects on TLR9-mediated signaling and downstream inflammatory responses.

Mechanism of Action

CPG-52364 exerts its inhibitory effect by blocking the activation of TLR7, TLR8, and TLR9 located within the endosomal compartment.[1][2] Upon stimulation by their respective ligands (e.g., CpG oligonucleotides for TLR9), these TLRs initiate a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB, which in turn drives the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. By inhibiting TLR activation, CPG-52364 effectively down-regulates the TLR9/NF-κB signaling pathway, leading to a reduction in inflammatory cytokine production.[1]

Data Presentation

The inhibitory activity of CPG-52364 can be quantified through various in vitro assays. The following table summarizes key quantitative data for CPG-52364.

| Parameter | Cell Line | Value | Assay |

| IC₅₀ | HEK293 cells stably expressing human TLR9 (HEK293-hTLR9) | 4.6 nM | NF-κB Luciferase Reporter Assay |

Note: IC₅₀ values in other cell lines, particularly primary immune cells, are not widely available in public literature and should be determined empirically.

Experimental Protocols

Cell Culture

a. HEK293-hTLR9 Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics for maintaining TLR9 expression (e.g., Puromycin and Blasticidin).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells before they reach confluency.

b. Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Preparation of CPG-52364 Stock Solution

-

Dissolve CPG-52364 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of TLR9-induced NF-κB activation by CPG-52364 in HEK293-hTLR9 cells.

Materials:

-

HEK293-hTLR9 cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

CPG-52364

-

TLR9 agonist (e.g., CpG ODN 2006)

-

Luciferase assay reagent

-

Opaque 96-well plates

Procedure:

-

Cell Seeding: Seed HEK293-hTLR9 cells in an opaque 96-well plate at a density of 2-5 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Pre-incubate the transfected cells with various concentrations of CPG-52364 (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with a TLR9 agonist (e.g., 1 µM CpG ODN 2006) for 6-8 hours. Include an unstimulated control.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each concentration of CPG-52364 relative to the stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of CPG-52364 on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in PBMCs.

Materials:

-

Human PBMCs

-

CPG-52364

-

TLR9 agonist (e.g., CpG ODN 2216)

-

ELISA kits for human IL-6 and TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-